molecular formula C14H20O9 B12318560 3-Deoxy-tetra-O-acetyl-d-ribo-hexose

3-Deoxy-tetra-O-acetyl-d-ribo-hexose

Katalognummer: B12318560
Molekulargewicht: 332.30 g/mol
InChI-Schlüssel: TWQVUVQFUFLAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deoxy-tetra-O-acetyl-d-ribo-hexose: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the absence of a hydroxyl group at the third carbon position and the presence of acetyl groups at the remaining hydroxyl positions. It is often used in synthetic organic chemistry and carbohydrate research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-tetra-O-acetyl-d-ribo-hexose typically involves the acetylation of 3-deoxy-d-ribo-hexose. The process begins with the selective removal of the hydroxyl group at the third carbon position, followed by the acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy-tetra-O-acetyl-d-ribo-hexose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In synthetic organic chemistry, 3-Deoxy-tetra-O-acetyl-d-ribo-hexose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in the development of new compounds .

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. Its derivatives are often used as probes to understand the mechanisms of various biological processes .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their roles in inhibiting certain enzymes or pathways involved in diseases .

Industry: The compound finds applications in the food and cosmetic industries as a precursor for the synthesis of flavoring agents and other additives .

Wirkmechanismus

The mechanism of action of 3-Deoxy-tetra-O-acetyl-d-ribo-hexose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its ability to penetrate cell membranes, allowing it to reach its molecular targets more effectively. Once inside the cell, it can undergo deacetylation to release the active sugar, which then participates in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Deoxy-tetra-O-acetyl-d-ribo-hexose is unique due to the combination of the absence of a hydroxyl group at the third carbon position and the presence of acetyl groups at the remaining positions. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C14H20O9

Molekulargewicht

332.30 g/mol

IUPAC-Name

(3,5,6-triacetyloxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3

InChI-Schlüssel

TWQVUVQFUFLAHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.